molecular formula C24H18N4O2S B2469638 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one CAS No. 1291871-21-0

4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one

Cat. No.: B2469638
CAS No.: 1291871-21-0
M. Wt: 426.49
InChI Key: PAVTXFRPNOCUPQ-UHFFFAOYSA-N
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Description

4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one is a complex organic compound that features a 1,2,4-oxadiazole ring and a phthalazinone core

Preparation Methods

The synthesis of 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one typically involves multiple steps. One common synthetic route starts with the preparation of the 1,2,4-oxadiazole ring, which can be achieved through the cyclization of amidoximes with carboxylic acids or their derivatives under acidic or basic conditions . The phthalazinone core can be synthesized via the reaction of hydrazine with phthalic anhydride, followed by cyclization . The final step involves coupling the two moieties under appropriate conditions to form the target compound.

Chemical Reactions Analysis

4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to biological targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding site .

Comparison with Similar Compounds

Similar compounds include other 1,2,4-oxadiazole derivatives and phthalazinone derivatives. For example:

4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one is unique due to the combination of the oxadiazole and phthalazinone moieties, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylsulfanylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2S/c1-15-7-5-8-16(13-15)22-25-23(30-27-22)21-19-11-3-4-12-20(19)24(29)28(26-21)17-9-6-10-18(14-17)31-2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVTXFRPNOCUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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